molecular formula C10H18N2O2 B12847270 tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate

tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate

Cat. No.: B12847270
M. Wt: 198.26 g/mol
InChI Key: KXTXQJIAYFFPMX-UHFFFAOYSA-N
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Description

tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate is a versatile organic compound known for its unique bicyclic structure. This compound is often used as a building block in organic synthesis due to its stability and reactivity. The bicyclo[1.1.1]pentane core provides a rigid framework, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a followed by a series of functional group transformations.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Carbamate Formation: The final step involves the reaction of the amino group with tert-butyl chloroformate under basic conditions to form the carbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds and other interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar structure but with the amino group at a different position.

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: Contains an additional methyl group.

Uniqueness

tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its rigid structure and functional groups make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-bicyclo[1.1.1]pentanyl)carbamate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-5-4-6(8)7(5)11/h5-8H,4,11H2,1-3H3,(H,12,13)

InChI Key

KXTXQJIAYFFPMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC1C2N

Origin of Product

United States

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